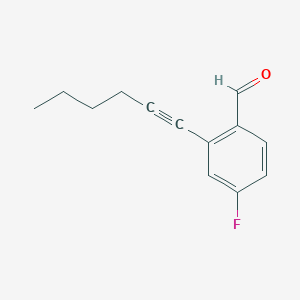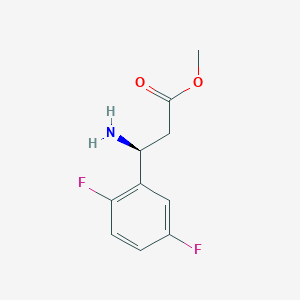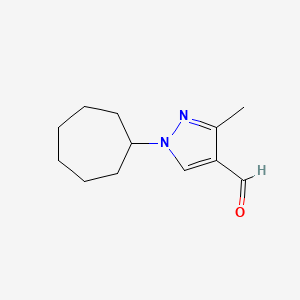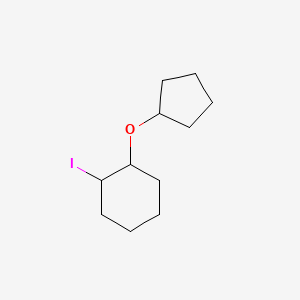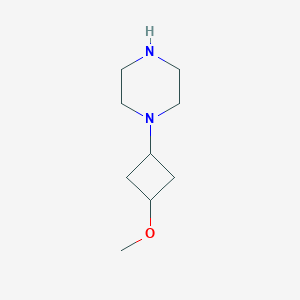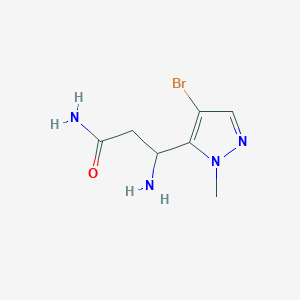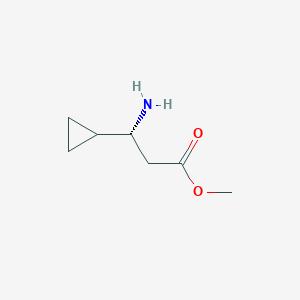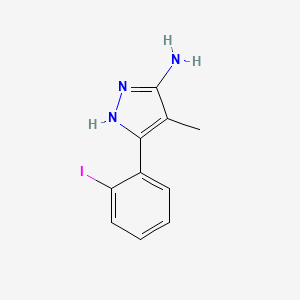
3-(2-Iodophenyl)-4-methyl-1H-pyrazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Iodophenyl)-4-methyl-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a pyrazole ring substituted with a methyl group and an amine group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Iodophenyl)-4-methyl-1H-pyrazol-5-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the iodine atom: The phenyl ring can be iodinated using iodine or an iodine-containing reagent such as N-iodosuccinimide (NIS) in the presence of a catalyst.
Substitution reactions: The methyl and amine groups can be introduced through substitution reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
3-(2-Iodophenyl)-4-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with different functional groups replacing the iodine atom.
科学研究应用
3-(2-Iodophenyl)-4-methyl-1H-pyrazol-5-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials, dyes, and other industrial products.
作用机制
The mechanism of action of 3-(2-Iodophenyl)-4-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to changes in their activity and function. This can result in various biological effects, such as inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of immune responses.
相似化合物的比较
Similar Compounds
3-(2-Bromophenyl)-4-methyl-1H-pyrazol-5-amine: Similar structure with a bromine atom instead of iodine.
3-(2-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine: Similar structure with a chlorine atom instead of iodine.
3-(2-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine: Similar structure with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in 3-(2-Iodophenyl)-4-methyl-1H-pyrazol-5-amine imparts unique chemical and biological properties compared to its halogenated analogs. Iodine is larger and more polarizable than other halogens, which can influence the compound’s reactivity, binding affinity, and overall biological activity.
属性
分子式 |
C10H10IN3 |
|---|---|
分子量 |
299.11 g/mol |
IUPAC 名称 |
5-(2-iodophenyl)-4-methyl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C10H10IN3/c1-6-9(13-14-10(6)12)7-4-2-3-5-8(7)11/h2-5H,1H3,(H3,12,13,14) |
InChI 键 |
DIXKMKVWTIYUBC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(NN=C1N)C2=CC=CC=C2I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


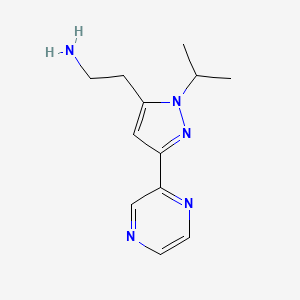
![4-({1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}formamido)butanoic acid](/img/structure/B15277030.png)
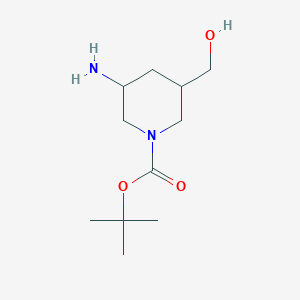

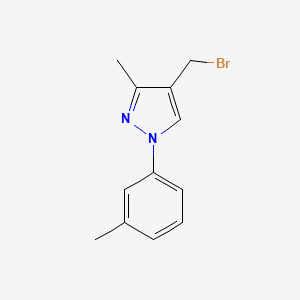
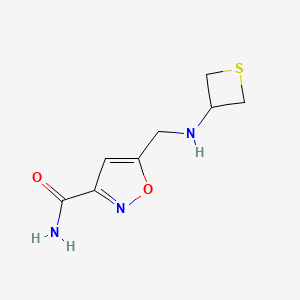
![3-[(Azetidin-3-yloxy)methyl]-5-bromopyridine](/img/structure/B15277067.png)
